![molecular formula C20H18ClNO2 B2976987 4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid CAS No. 959539-83-4](/img/structure/B2976987.png)
4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid is a complex organic compound notable for its unique molecular structure, which incorporates both a cyclopentaquinoline core and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Initiate by synthesizing the cyclopenta[c]quinoline intermediate via an intramolecular cyclization reaction of a precursor amine.
Step 2: Chlorinate the intermediate to introduce the chlorine atom at the specified position.
Step 3: Attach the benzoic acid component through a Friedel-Crafts acylation reaction, ensuring the correct orientation and linkage.
Industrial Production Methods:
Bulk Synthesis: Employ large-scale batch reactors where the reactions are conducted sequentially under controlled temperatures and pressures.
Purification: Utilize techniques such as recrystallization and column chromatography to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming quinoline N-oxides.
Reduction: Reduction reactions can occur, often leading to the formation of hydroquinolines.
Substitution: Electrophilic substitution reactions are common, particularly at the benzoic acid ring.
Common Reagents and Conditions:
Oxidation: Utilization of oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Friedel-Crafts catalysts such as aluminum chloride in the presence of suitable solvents.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Hydroquinolines.
Substitution Products: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid finds applications in:
Chemistry: Acts as a precursor or intermediate in complex organic syntheses.
Biology: Investigated for potential antibacterial and antifungal properties.
Medicine: Potential therapeutic agent, particularly in targeting certain enzymatic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets, typically enzymes or receptors. Its unique structure allows it to bind with high affinity, altering the activity of these targets. The pathways involved can include inhibition of enzymatic activity or modulation of receptor signaling, leading to desired biological outcomes.
Comparison with Similar Compounds
Quinoline Derivatives: Similar structure but lacking the cyclopentane ring.
Benzoic Acid Derivatives: Various modifications on the benzoic acid structure.
Cyclopentaquinoline Analogs: Compounds with similar cores but different substituents or functional groups.
This unique combination results in a compound with tailored reactivity and potential applications across diverse fields. Intrigued by the science, yet?
Properties
IUPAC Name |
4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-11-5-10-16(21)17-14-3-2-4-15(14)19(22-18(11)17)12-6-8-13(9-7-12)20(23)24/h2-3,5-10,14-15,19,22H,4H2,1H3,(H,23,24)/t14-,15+,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGOJDAYENVHIR-VCBZYWHSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C3C=CCC3C(N2)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C(C=C1)Cl)[C@@H]3C=CC[C@@H]3[C@@H](N2)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
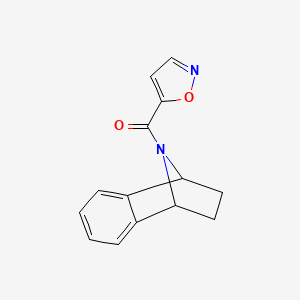
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2976906.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B2976907.png)
![5-fluoro-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2976908.png)
![7-[3-(morpholin-4-yl)propyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2976910.png)
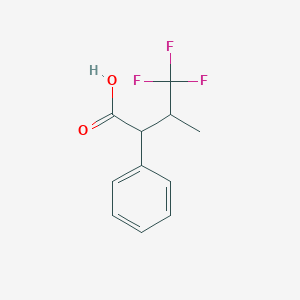
![N-cyclohexyl-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2976912.png)
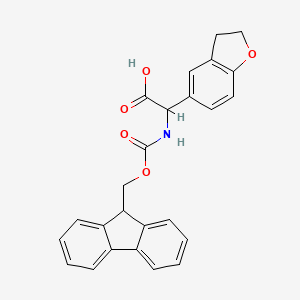
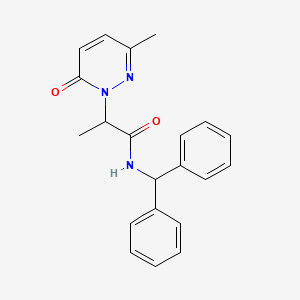
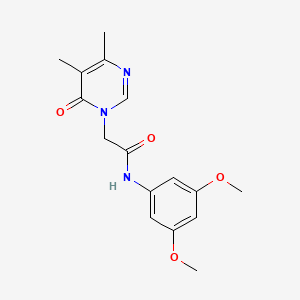
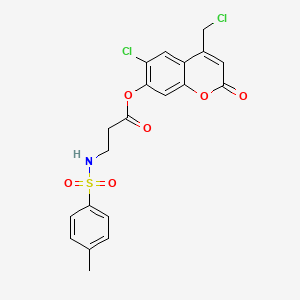
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2976921.png)

![1'-(2-(Methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2976924.png)
